Phorbol-12-monomyristate

Description

Historical Context and Significance in Cellular Biology Research

The history of phorbol (B1677699) esters is rooted in the study of traditional medicine and toxicology. Phorbol, the parent compound of PMA, was first isolated in 1934 from croton oil, which is derived from the seeds of the purging croton plant, Croton tiglium. wikipedia.org For centuries, this oil was known for its potent purgative and irritant properties. wikipedia.org The complex chemical structure of phorbol, a member of the tigliane (B1223011) family of diterpenes, was not fully elucidated until 1967. wikipedia.org

The significance of phorbol esters, particularly PMA, in cellular biology surged with the discovery of their capacity to act as powerful tumor promoters. wikipedia.orgmdpi.com While not a carcinogen on its own, PMA was found to dramatically enhance the action of carcinogenic substances, making it a cornerstone tool for studying the mechanisms of carcinogenesis. wikipedia.orgnih.gov A breakthrough in understanding its mechanism of action came with the identification of Protein Kinase C (PKC) as its primary cellular receptor. scispace.comresearchgate.net Researchers discovered that PMA binds to and activates PKC by mimicking the action of the endogenous second messenger diacylglycerol (DAG). wikipedia.orgresearchgate.net Unlike DAG, which is rapidly degraded, PMA is metabolized much more slowly, leading to sustained and potent activation of PKC. wikipedia.org This discovery was instrumental, as it provided a direct link between an external agent and a central regulatory pathway controlling cell growth, differentiation, and proliferation. wikipedia.orgscispace.com

Role as a Biochemical Probe and Pharmacological Tool

The ability of Phorbol-12-myristate-13-acetate to potently and specifically activate Protein Kinase C has established it as an essential biochemical probe and pharmacological tool. abcam.comnih.gov By serving as a reliable external activator, PMA allows scientists to initiate and study the cascade of events triggered by PKC activation, providing insights into numerous physiological and pathological processes. licorbio.combio-techne.com

As a biochemical probe, PMA is used to identify and characterize the roles of specific PKC isoforms and their downstream targets. bio-techne.com It binds to the C1 domain of conventional and novel PKC isoforms, causing the enzyme to translocate to the cell membrane and become active. abcam.combio-techne.com This induced activation allows for the study of a wide array of signaling pathways, including the MAPK/ERK and NF-κB pathways, which are critical in cellular responses. mdpi.comscientificarchives.com

In its role as a pharmacological tool, PMA is employed in a variety of standardized experimental models:

Cell Differentiation: PMA is widely used to induce the differentiation of various cell lines. A prominent example is its use to differentiate the human monocytic leukemia cell line, THP-1, into mature macrophages, providing a consistent and reproducible model for studying macrophage function, inflammation, and immunology. adipogen.combio-techne.comresearchgate.net

T-Cell Activation: In immunology, PMA is often used in combination with ionomycin (B1663694) to stimulate T-lymphocytes. wikipedia.orgwikipedia.org This combination bypasses the T-cell receptor to potently induce activation, proliferation, and the production of cytokines, which can then be measured to assess immune responses. wikipedia.orgwikipedia.org

Tumor Promotion Models: Due to its historical and well-characterized role as a tumor promoter, PMA remains a key agent in experimental models of carcinogenesis, particularly in studies of skin cancer. nih.govabcam.com

Apoptosis Studies: The effect of PMA on programmed cell death, or apoptosis, is complex and cell-type dependent. It has been shown to induce apoptosis in some cells, such as HL-60 promyelocytic leukemia cells, while inhibiting it in others, making it a useful tool for dissecting the signaling pathways that regulate cell survival. adipogen.commerckmillipore.com

The following table summarizes key research findings and applications of PMA:

| Research Area | Application/Finding | Cell/System Model | Reference |

| Immunology | Induces differentiation of monocytes into macrophages. | THP-1 cells | adipogen.comresearchgate.net |

| Immunology | Stimulates T-cell activation and cytokine production (with ionomycin). | Human T-cells | wikipedia.orgwikipedia.org |

| Immunology | Enhances differentiation of B cells into a regulatory phenotype. | Human B-cells | frontiersin.org |

| Cancer Biology | Acts as a potent tumor promoter, particularly in skin. | Mouse skin | nih.govabcam.com |

| Cancer Biology | Suppresses growth of non-small cell lung cancer (NSCLC) cells. | NSCLC cell lines | tandfonline.comnih.gov |

| Cell Signaling | Activates Protein Kinase C (PKC) and downstream pathways (e.g., MAPK/ERK). | Various cell lines | licorbio.comscientificarchives.com |

| Cell Biology | Induces apoptosis. | HL-60 cells | merckmillipore.com |

| Cell Biology | Induces changes in cell surface adhesion molecules. | Neutrophils, Monocytes | journalijbcrr.com |

| Pharmacology | Used as an inducer of angiotensin-converting enzyme (ACE) activity. | Endothelial cells | mdpi.com |

Properties

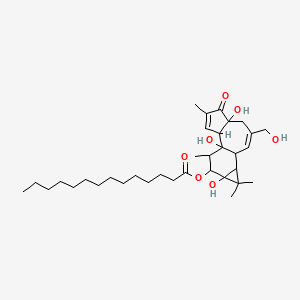

IUPAC Name |

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCISDOVNFLSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action at the Molecular and Cellular Level

Protein Kinase C (PKC) Activation and Isoform Specificity

The most well-characterized target of PMA is the Protein Kinase C (PKC) family of serine/threonine kinases. tandfonline.comnih.govmdpi.com Activation of PKC is a central event in the mechanism of action of PMA and is responsible for many of its observed cellular effects.

PMA binds with high affinity to the C1 domains of PKC. rndsystems.comnih.govwikipedia.org The C1 domain is a cysteine-rich region that contains one or two zinc-finger-like structures and serves as the binding site for DAG. wikipedia.org By binding to the C1a and C1b domains, PMA induces a conformational change in the PKC enzyme, leading to its activation and translocation to the cell membrane. rndsystems.com This interaction is dependent on the presence of phospholipids (B1166683) and zinc ions. wikipedia.org

The PKC family consists of multiple isoforms that are classified into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). PMA is a potent activator of both conventional and novel PKC isoforms. Specifically, it has been shown to activate PKCα, -β, -γ, -δ, -ε, -η, and -θ. rndsystems.com In contrast, the atypical PKC isoforms, PKCζ and -ι/λ, are not responsive to PMA. rndsystems.com The selective activation of different PKC isoforms can lead to distinct cellular outcomes. For example, in CD14+ monocytes, the selective activation of PKC-α or PKC-β1 induces differentiation into macrophages or dendritic cells, respectively, while activation of PKC-β2 triggers apoptosis. nih.gov

Table 1: Phorbol-12-monomyristate (PMA) and PKC Isoform Specificity

| PKC Isoform | Responsiveness to PMA | Reference |

| Conventional (cPKC) | ||

| PKCα | Activated | rndsystems.com |

| PKCβ | Activated | rndsystems.com |

| PKCγ | Activated | rndsystems.com |

| Novel (nPKC) | ||

| PKCδ | Activated | rndsystems.com |

| PKCε | Activated | rndsystems.com |

| PKCη | Activated | rndsystems.com |

| PKCθ | Activated | rndsystems.com |

| Atypical (aPKC) | ||

| PKCζ | Not Activated | rndsystems.com |

| PKCι/λ | Not Activated | rndsystems.com |

Once activated by PMA, PKC isoforms phosphorylate a wide array of substrate proteins, initiating a variety of downstream signaling cascades. A notable example is the induction of the tumor suppressor Kruppel-like transcription factor 6 (KLF6). tandfonline.comnih.gov This, in turn, leads to the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1 and p27KIP1, resulting in cell growth arrest. tandfonline.com Furthermore, PKC activation by PMA can influence steroidogenesis through the regulation of the steroidogenic acute regulatory (StAR) protein, a process that involves the transcription factors c-Jun/c-Fos and cAMP response element-binding protein (CREB). nih.gov

Interactions with Other Signaling Pathways

The effects of PMA are not limited to the direct activation of PKC and its immediate downstream targets. The activation of PKC initiates a complex interplay with other major signaling pathways within the cell, leading to a broader and more integrated cellular response.

A significant point of convergence for PMA-induced signaling is the Mitogen-Activated Protein Kinase (MAPK) pathway. tandfonline.comnih.gov The MAPK cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

One of the most well-documented interactions is the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. nih.govoup.comlicorbio.com PMA treatment leads to the phosphorylation and activation of ERK1/2 in various cell types. oup.comnih.gov The signaling cascade from PKC to ERK1/2 is often mediated by the small GTPase Ras and the serine/threonine-protein kinase Raf-1. nih.gov Activated PKC can lead to the activation of Ras, which in turn recruits and activates Raf-1 at the cell membrane. Raf-1 then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. nih.gov This PMA-induced activation of the ERK1/2 pathway is a necessary component for the activation of the transcription factor AP-1. nih.gov

Table 2: Key Molecules in PMA-Induced Signaling Pathways

| Molecule | Role in PMA-Induced Signaling | Reference |

| This compound (PMA) | Exogenous activator of Protein Kinase C (PKC) | tandfonline.comnih.govmdpi.com |

| Protein Kinase C (PKC) | Primary intracellular receptor for PMA, serine/threonine kinase | tandfonline.comnih.govmdpi.comrndsystems.com |

| Diacylglycerol (DAG) | Endogenous activator of PKC, mimicked by PMA | researchgate.netfrontiersin.org |

| Kruppel-like transcription factor 6 (KLF6) | Transcription factor induced by PKC activation, leads to cell growth arrest | tandfonline.comnih.gov |

| p21WAF1/CIP1 & p27KIP1 | Cyclin-dependent kinase inhibitors upregulated by KLF6 | tandfonline.com |

| c-Jun/c-Fos (AP-1) | Transcription factors activated downstream of PKC and ERK1/2 | nih.govnih.gov |

| CREB | Transcription factor involved in steroidogenesis regulation by PKC | nih.gov |

| Ras | Small GTPase that acts as an intermediary between PKC and the MAPK pathway | nih.gov |

| Raf-1 | Serine/threonine-protein kinase activated by Ras | nih.gov |

| MEK1/2 | Kinase that phosphorylates and activates ERK1/2 | nih.govresearchgate.net |

| ERK1/2 | Mitogen-activated protein kinases activated by PMA-induced PKC signaling | nih.govoup.comlicorbio.com |

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Pathway

PMA is a potent and widely used activator of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. invivogen.com NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. invivogen.com In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key example. abcam.com

PMA stimulation, typically through the activation of PKC, triggers the activation of the IκB kinase (IKK) complex. nih.gov The activated IKK complex then phosphorylates IκBα on specific serine residues (Ser32 and Ser36). frontiersin.org This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgembopress.org The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the p50/p65 dimer to translocate into the nucleus. researchgate.netmdpi.com Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. mdpi.com

Studies have demonstrated this mechanism in various cell types. For example, in U1242 MG cells, PMA treatment leads to the phosphorylation of the cytosolic NF-κB p65 subunit at serine 536 and its subsequent translocation to the nucleus. researchgate.net The activation of NF-κB by PMA is dose-dependent and plays a central role in the expression of numerous pro-inflammatory cytokines and other immune response genes. invivogen.com

| Step | Molecular Event | Key Proteins Involved |

| 1. Stimulation | PMA activates Protein Kinase C (PKC). | This compound, PKC |

| 2. IKK Activation | PKC activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex. | IKK complex (IKKα, IKKβ, NEMO/IKKγ) |

| 3. IκBα Phosphorylation | The activated IKK complex phosphorylates IκBα at serine residues 32 and 36. | IκBα |

| 4. IκBα Degradation | Phosphorylated IκBα is ubiquitinated and degraded by the proteasome. | Ubiquitin ligases, 26S Proteasome |

| 5. NF-κB Translocation | The degradation of IκBα exposes the nuclear localization signal of the p50/p65 NF-κB dimer, which then translocates to the nucleus. | NF-κB (p50/p65), Importins |

| 6. Gene Transcription | In the nucleus, NF-κB binds to κB sites on DNA, initiating the transcription of target genes. | Target genes (e.g., cytokines, chemokines) |

Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) Pathways

The Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) pathway is another important signaling cascade that can be activated by PMA. nih.govresearchgate.net This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to modulate gene expression.

Research in rat brain astrocytes has shown that PMA activates the Jak/Stat signal pathway. nih.govresearchgate.net Specifically, PMA treatment leads to an increase in the level of activated Stat3, resulting from its phosphorylation on tyrosine residues. nih.govresearchgate.net Activated, phosphorylated Stat3 can form dimers, translocate to the nucleus, and bind to specific DNA elements in the promoters of target genes, thereby inducing their transcription. nih.govresearchgate.net

One group of genes regulated by this pathway are the Suppressors of Cytokine Signaling (SOCS). nih.govresearchgate.net In astrocytes, PMA-induced activation of Stat3 leads to the transcriptional induction of SOCS genes, such as SOCS5. nih.govresearchgate.net This represents a negative feedback loop, as SOCS proteins can inhibit Jak/Stat signaling. In human HL-60 leukemia cells, PMA has been shown to induce JAK1 phosphorylation and its association with STAT1, leading to the formation of STAT1-STAT2 heterodimers. nih.gov These findings highlight that PMA can engage the Jak/Stat pathway to regulate inflammatory and cellular differentiation processes. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Signaling Interplay

This compound is a potent inducer of reactive oxygen species (ROS) production in a variety of cell types, most notably in phagocytic cells like neutrophils. nih.govnih.gov ROS, including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are highly reactive molecules that can act as second messengers in signaling pathways but can also cause oxidative damage. nih.govnih.gov

The primary mechanism by which PMA induces ROS generation is through the activation of the NADPH oxidase enzyme complex. nih.govpnas.org PMA, via PKC activation, promotes the assembly and activation of the NADPH oxidase subunits at the cell membrane. frontiersin.orgpnas.org This activated enzyme complex transfers electrons from NADPH to molecular oxygen, resulting in the production of superoxide anions. pnas.org Superoxide can then be converted to other ROS, such as hydrogen peroxide, either spontaneously or through the action of superoxide dismutase. researchgate.net

There is significant interplay between PMA-induced ROS generation and other signaling pathways. For instance, the activation of p38 MAPK by PMA in neutrophils has been shown to be dependent on the endogenous generation of superoxide or its metabolites. nih.gov This indicates that ROS can act upstream of other signaling kinases to mediate the cellular effects of PMA.

| Cell Type | Type of ROS Generated | Key Enzyme/Mechanism |

| Human Neutrophils | Superoxide anion (O₂⁻), Hydrogen Peroxide (H₂O₂) | Activation of NADPH oxidase complex. nih.govpnas.orgresearchgate.net |

| Murine Macrophages | Hydroxyl radical (•OH), Superoxide anion (O₂⁻), Hydrogen Peroxide (H₂O₂) | Arachidonic acid metabolism (lipoxygenase pathway). nih.gov |

| Breast Cancer Cells | Hydrogen Peroxide (H₂O₂) | PKC-dependent activation of NADPH oxidase. mdpi.com |

Adenyl Cyclase and Protein Kinase A (PKA) Interactions

While PMA is primarily known as a PKC activator, research indicates it can also interact with the adenylyl cyclase and Protein Kinase A (PKA) signaling pathway, often through indirect mechanisms. In human aortic smooth muscle cells (HASMC), PMA challenge leads to the activation of PKA. nih.gov

This process is not direct but occurs through an ERK-controlled autocrine loop. PMA stimulation in these cells promotes the generation of prostaglandin (B15479496) E₂ (PGE₂), which is then released from the cell. nih.gov Extracellular PGE₂ can then bind to its receptors on the cell surface, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate PKA. nih.gov

Activated PKA can then phosphorylate various downstream targets. One such target in HASMC is the cAMP phosphodiesterase PDE4D5. PKA-mediated phosphorylation of PDE4D5 at a specific site (Ser126) leads to its activation. nih.gov This represents a complex feedback mechanism where PMA initially triggers a cascade that ultimately activates a key enzyme responsible for degrading the second messenger (cAMP) that mediates PKA activation.

Regulation of Gene Expression

This compound profoundly alters gene expression profiles in various cell types, a consequence of its ability to activate multiple signal transduction pathways that converge on the regulation of transcription factors. The activation of MAPK cascades and the NF-κB pathway are central to these regulatory effects.

A primary mechanism is the activation of the AP-1 (Activator Protein-1) transcription factor. PMA-induced activation of the JNK and ERK pathways leads to the phosphorylation and activation of AP-1 components, such as c-Jun and c-Fos, which then drive the transcription of AP-1 target genes. nih.govnih.gov Similarly, the activation and nuclear translocation of NF-κB leads to the induced expression of a wide array of genes, particularly those involved in inflammatory and immune responses. invivogen.com

Studies using microarray and other gene expression analyses have revealed that PMA can both up-regulate and down-regulate a large number of genes. For example, in A549 lung adenocarcinoma cells, PMA induces the expression of pro-inflammatory cytokine genes like IL-1β, IL-6, IL-8, and TNF-α, as well as genes for AP-1 factors c-Jun, c-Fos, and Fra-1. nih.gov In THP-1 monocytic cells, PMA treatment induces the expression of genes that drive differentiation into a macrophage-like phenotype, including upregulation of TNF-α and MIP-1β. researchgate.net Conversely, in osteoblasts, PMA has been shown to suppress the expression of the Nephronectin gene via PKCα and the transcription factors c-Jun/c-Fos. nih.gov These cell-type-specific effects underscore the complexity of gene regulation by PMA, which is dictated by the unique signaling networks and transcriptional machinery present in each cell.

| Cell Line | Genes Up-regulated by PMA | Genes Down-regulated by PMA |

| A549 (Lung Adenocarcinoma) | IL-1β, IL-2, IL-6, IL-8, TNF-α, c-Jun, c-Fos, Fra-1, COX-2 nih.gov | Not specified |

| THP-1 (Monocytic Leukemia) | IL-1β, IL-8, TNF-α, MIP-1β, CCR5 researchgate.net | Not specified |

| MC3T3-E1 (Osteoblast Precursor) | Not specified | Nephronectin (Npnt) nih.gov |

Specific Gene Targets

PMA has been demonstrated to regulate the expression of a diverse set of genes involved in cellular differentiation, proliferation, and immune response. The following subsections and table provide an overview of the research findings on the impact of PMA on several key gene targets.

KLF6 (Krüppel-like Factor 6): Activation of protein kinase C by PMA has been shown to suppress the growth of lung cancer cells through the induction of KLF6. nih.gov KLF6 is a transcription factor that plays a crucial role in regulating cellular proliferation and differentiation. nih.gov

p21WAF1/CIP1: In human leukemia cells, the PI 3-K signaling pathway has been found to suppress the PMA-induced expression of p21WAF1/Cip1. frontiersin.org Inhibition of this pathway leads to a significant increase in p21WAF1/Cip1 expression. frontiersin.org This effect is mediated in part by PKC zeta and involves the binding of the transcription factor Sp1 to the p21WAF1/Cip1 promoter. frontiersin.org

CD11b and CD14: PMA is widely used to induce the differentiation of monocytic cell lines, such as THP-1 and K562, into macrophages. This differentiation is characterized by a significant upregulation in the expression of the cell surface markers CD11b and CD14. researchgate.netnih.gov Studies have shown that treatment of K562 cells with PMA leads to a notable increase in both CD11b and CD14 expression. nih.gov Similarly, in THP-1 cells, PMA markedly increases CD14 expression, indicating differentiation into macrophages. researchgate.net

MUC2, MUC3, and MUC5AC: Research has indicated that PMA upregulates the steady-state mRNA levels of the mucin genes MUC2, MUC3, and MUC5AC in human colon cancer cells. nih.gov This induction is dependent on protein synthesis and is mediated through PKC signaling pathways. nih.gov Specifically for MUC2, PMA-induced upregulation involves the Ras, ERK, and NF-κB signaling pathways. frontiersin.org In airway epithelial cells, PMA is a potent stimulator of MUC5B gene expression and also induces MUC5AC expression. researchgate.netmiami.edu

Nephronectin: In osteoblasts, PMA has a strong suppressive effect on the expression of the Nephronectin gene. oup.com This downregulation is mediated through the activation of PKCα, which in turn involves the transcription factors c-Jun and c-Fos.

Translocator Protein (TSPO): PMA, as a PKC activator, has been shown to affect the expression of the Translocator Protein (TSPO) gene. frontiersin.org In TSPO-poor cells, PMA activates PKCε to regulate TSPO expression. frontiersin.org This regulation is mediated through a MAPK pathway that targets the transcription factors AP-1, Ets, STAT3, and c-Jun. frontiersin.orgfrontiersin.org

Interactive Data Table: PMA's Effect on Specific Gene Targets

| Gene Target | Cell Type(s) | Effect of PMA | Mediating Factors/Pathways |

| KLF6 | Lung cancer cells | Induction | Protein Kinase C nih.gov |

| p21WAF1/CIP1 | Human leukemia cells (NB4, THP1) | Increased expression (when PI 3-K is inhibited) | PI 3-K/PKC zeta pathway, Sp1 transcription factor frontiersin.org |

| CD11b | Leukemia cells (K562) | Upregulation | Differentiation induction nih.gov |

| CD14 | Leukemia cells (THP-1, K562) | Upregulation | Differentiation induction researchgate.netnih.gov |

| MUC2 | Colon cancer cells (HM3) | Upregulation | Ras/ERK/NF-κB pathway frontiersin.org |

| MUC3 | Colon cancer cells (HM3) | Upregulation | Protein Kinase C nih.gov |

| MUC5AC | Colon cancer cells (HM3), Airway epithelial cells | Upregulation | Protein Kinase C nih.govmiami.edu |

| Nephronectin | Osteoblasts (MC3T3-E1) | Suppression | PKCα, c-Jun, c-Fos oup.com |

| TSPO | NIH-3T3 cells, Steroidogenic cells | Regulation of expression | PKCε, MAPK pathway, AP-1, Ets, STAT3, c-Jun frontiersin.orgfrontiersin.org |

Transcription Factor Modulation

The biological effects of PMA are largely channeled through its ability to modulate the activity of various transcription factors. These proteins bind to specific DNA sequences in the promoter regions of target genes, thereby controlling the rate of transcription. The subsequent subsections and table summarize the influence of PMA on several key transcription factors.

AP-1 (Activator Protein-1): PMA is a well-known activator of the AP-1 transcription factor. miami.edu AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families. In leukemia cells, PMA-induced gene expression is mediated by the binding of AP-1 family members to AP-1 motifs in the promoter regions of target genes. This activation is often channeled through the PKC/ERK1/2/AP-1 or PKC/p38/AP-1 signaling axes.

Sp1: PMA treatment can lead to a marked increase in the phosphorylation of Sp1 at serine residues in a PKC-dependent manner. This post-translational modification can enhance the transcriptional activity of Sp1, which is a key regulator of numerous genes involved in various cellular processes.

EGR-1 (Early Growth Response-1): PMA has been shown to stimulate the expression of EGR-1 at both the mRNA and protein levels. The stimulatory action of PMA on the promoter activity of certain genes is dependent on the enhancement of EGR-1 expression.

Irf7 (Interferon Regulatory Factor 7): Phorbol (B1677699) esters like PMA can modulate interferon signaling. frontiersin.org Specifically, PMA has been observed to inhibit the IFN-alpha-induced expression of the ISG54 gene. This inhibitory action is associated with a reduction in the IFN-alpha-induced formation of the ISGF3 transcription factor complex, which binds to the interferon-stimulated response element (ISRE). nih.govfrontiersin.org As Irf7 also plays a critical role in the regulation of type I interferon-dependent immune responses through ISREs, this suggests an indirect modulatory effect of PMA on Irf7-mediated pathways. frontiersin.orgresearchgate.netmiami.edu

c-Jun and c-Fos: As components of the AP-1 transcription factor, the expression and activity of c-Jun and c-Fos are significantly influenced by PMA. PMA treatment leads to the activation of both c-Jun and c-Fos, which then heterodimerize to form the active AP-1 complex. This activation is crucial for mediating the downstream effects of PMA on gene expression. In osteoblasts, the PMA-induced suppression of Nephronectin gene expression is dependent on both c-Jun and c-Fos.

HIF-1α (Hypoxia-inducible factor-1α): While HIF-1α is primarily regulated by cellular oxygen levels, its activity can also be modulated by other signaling pathways. The transcriptional activity of HIF-1α can be influenced by phosphorylation events, and protein kinase C inhibitors have been shown to modulate the transcriptional activation mediated by HIF-1.

Interactive Data Table: PMA's Modulation of Transcription Factors

| Transcription Factor | Effect of PMA | Mediating Pathways/Mechanisms | Downstream Consequences |

| AP-1 | Activation | PKC/ERK1/2, PKC/p38 signaling pathways | Regulation of cellular processes like proliferation miami.edu |

| Sp1 | Increased phosphorylation | Protein Kinase C | Enhanced transcriptional activity |

| EGR-1 | Increased expression | - | Regulation of target gene promoters |

| Irf7 | Indirect modulation | Inhibition of IFN-alpha-induced ISGF3 complex formation nih.govfrontiersin.org | Altered interferon signaling frontiersin.org |

| c-Jun | Activation | Component of AP-1 activation | Formation of active AP-1 complex, regulation of gene expression |

| c-Fos | Activation | Component of AP-1 activation | Formation of active AP-1 complex, regulation of gene expression |

| HIF-1α | Modulation of activity | Protein Kinase C pathway | Altered transcriptional activation of target genes |

Cellular Processes Modulated by Phorbol 12 Monomyristate

Cellular Differentiation

PMA is a well-documented inducer of differentiation in numerous cell lineages. By activating PKC, it initiates signaling pathways that lead to changes in gene expression, morphology, and function, driving cells toward a more specialized state.

PMA is extensively used to differentiate the human monocytic leukemia cell line, THP-1, into macrophage-like cells. nih.govresearchgate.net This process is a cornerstone of in vitro studies on macrophage function and immune responses. nih.gov Upon treatment with PMA, THP-1 monocytes undergo a series of changes, including adherence to culture surfaces, altered morphology, and the expression of specific macrophage surface markers like CD14, CD11b, CD36, and scavenger receptors. nih.govbiorxiv.orgfrontiersin.org

The differentiation protocol, including PMA concentration and duration of exposure, significantly influences the resulting macrophage phenotype and its functional responses. biorxiv.orgnih.gov Studies have shown that variations in PMA treatment lead to distinct proteomic signatures and differences in the expression of proteins involved in innate immune signaling. nih.govbiorxiv.org For instance, different PMA protocols can alter the expression of Toll-like receptor (TLR) signaling pathway components. nih.gov While PMA-differentiated THP-1 cells resemble human monocyte-derived macrophages (MDMs) in many aspects, such as cytokine production and morphology, transcriptomic analyses reveal significant differences in their gene expression profiles. nih.govjst.go.jp

| PMA Treatment Protocol | Key Findings | Reference |

|---|---|---|

| 5 ng/mL to 100 ng/mL | Sufficient for inducing differentiation, but cytotoxic data is limited in the literature. Differentiated cells do not proliferate. | mdpi.com |

| 5 or 50 ng/mL with varying durations | Variations in concentration and rest periods post-stimulation result in downstream differences in protein expression and cellular processes. | biorxiv.org |

| 50 ng/mL for 72h, 50 ng/mL overnight, 5 ng/mL for 48h | Differentiation protocols impact the expression of proteins involved in innate immune signaling, such as those in the Toll-like receptor (TLR) pathways. | nih.gov |

| 25 nM over 48h, followed by 24h rest | Determined as the optimal protocol for THP-1 differentiation based on tumor necrosis factor (TNF) secretion in response to LPS stimulation. | nih.gov |

| 5 ng/mL followed by 24h rest | Provides a model that resembles macrophages morphologically and molecularly, suitable for studying the NLRP3 inflammasome. The rest period allows for the down-regulation of pro-IL-1β induced by PMA. | frontiersin.org |

PMA has been shown to promote hematopoietic differentiation. stemcell.com In combination with other agents, it can stimulate human leukemia cell lines to differentiate into macrophage-like cells, demonstrating its anti-leukemic activity in research settings. stemcell.com This highlights its potential as a tool for studying the molecular mechanisms that govern the development of various blood cell lineages.

PMA can induce the differentiation of mesenchymal stem cells (MSCs) into a cardiogenic lineage. stemcell.compnas.org This process is critical for developing potential cell-based therapies for cardiac repair. pnas.orgnih.gov Treatment of human MSCs with PMA leads to the increased expression of cardiac-specific markers such as cardiac troponin T (cTnT) and myosin heavy chain (MHC). nih.gov The underlying mechanism involves the activation of protein kinase C (PKC), which in turn mediates the activation and nuclear translocation of the transcription factor, nuclear factor of activated T cells (NFAT). nih.gov This activation of NFAT is a crucial step in the PMA-induced cardiac differentiation program in MSCs. nih.gov

In immunology research, PMA is frequently used, often in conjunction with ionomycin (B1663694), to stimulate T-cell activation and differentiation. stemcell.com For example, it can stimulate the differentiation of specific CD4+ T cell subsets. stemcell.com There is also evidence that certain anti-CD4 monoclonal antibodies can enhance the proliferation of human T cells induced by PMA, suggesting a role for the CD4 molecule in T-cell activation pathways that can be modulated by phorbol (B1677699) esters. nih.gov Studies have also utilized PMA to investigate defects in T-cell activation in various pathological conditions. nih.gov

The effect of PMA on osteoblast differentiation is complex and appears to be inhibitory in certain contexts. In MC3T3-E1 osteoblast precursor cells, PMA treatment suppresses cell differentiation. nih.gov This suppression is linked to the downregulation of Nephronectin (Npnt) gene expression, an extracellular matrix protein that typically promotes osteoblast differentiation. nih.gov The signaling pathway responsible for this effect involves the activation of protein kinase C alpha (PKCα) and the subsequent action of c-Jun/c-Fos transcription factors. nih.gov Similarly, in human adipose-tissue-derived stromal cells (hADSCs), while PMA treatment enhances osteogenic differentiation, it concurrently suppresses adipogenic differentiation, indicating a regulatory role for the PKC signaling pathway in the lineage commitment of these multipotent cells. nih.govkoreamed.org

Cell Proliferation and Growth Arrest

PMA exerts potent, often opposing, effects on cell proliferation, either promoting it or inducing growth arrest depending on the cell type and context. In human monocytic THP-1 cells, PMA treatment must first inhibit cell growth before differentiation can proceed. nih.gov This growth arrest occurs at the G1 phase of the cell cycle. nih.gov The mechanism involves the generation of reactive oxygen species (ROS) and the subsequent upregulation of the cell cycle inhibitor p21WAF1/CIP1, an effect that is independent of p53. nih.gov

Conversely, in some cancer cells, PMA demonstrates anti-proliferative effects. In anaplastic and follicular thyroid cancer cell lines, PMA induces a strong anti-proliferative effect by causing cell cycle arrest in the G1 phase. nih.gov This is accompanied by an increase in the levels of the cell cycle regulators p21Waf1/Cip1 and p27Kip1, and a decrease in cyclin D3 and cyclin-dependent kinases cdk4 and cdk6. nih.gov In embryonic chick skeletal myoblasts, PMA allows the initiation of muscle-specific protein expression but prevents the cells from fully withdrawing from the cell cycle, leading to continued DNA synthesis in cells that are partially differentiated. aacrjournals.org This uncoupling of differentiation and cell cycle withdrawal is a notable effect of the phorbol ester. aacrjournals.org

| Cell Line | Effect on Proliferation | Mechanism / Key Molecules Modulated | Reference |

|---|---|---|---|

| THP-1 (Human Monocytic Leukemia) | Growth Inhibition (G1 Arrest) | Upregulation of p21WAF1/CIP1 (p53-independent), ROS-dependent signaling. | nih.gov |

| FRO, ARO, ML-1 (Thyroid Cancer) | Anti-proliferative (G1 Arrest) | Upregulation of p21Waf1/Cip1 and p27Kip1; Downregulation of cyclin D3, cdk4, cdk6. | nih.gov |

| Embryonic Chick Skeletal Myoblasts | Partial differentiation with continued DNA synthesis | Prevents complete withdrawal from the cell cycle. | aacrjournals.org |

| Human Colon Adenocarcinoma LS174 | Induces cell cycle arrest in G2-M phase | Associated with an increase in the subG0 population, indicating apoptosis. | mdpi.com |

Cell Cycle Regulation (e.g., G1-phase arrest, p21 upregulation)

Phorbol-12-monomyristate (PMA) has been shown to exert significant influence over cell cycle progression, primarily by inducing a G1-phase arrest in various cell types. nih.govnih.gov This halt in the cell cycle is intricately linked to the upregulation of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov

In lung adenocarcinoma cells, the activation of Protein Kinase C (PKC) by PMA impairs the transition from the G1 to the S phase. nih.gov This effect is specifically mediated by the PKCδ isozyme. nih.gov The depletion of PKCδ, but not PKCα, was found to completely abrogate the PMA-induced G1 arrest. nih.gov The mechanism involves a significant upregulation of both p21 mRNA and protein, which is also dependent on PKCδ. nih.gov This increase in p21 contributes to the downregulation of Rb hyperphosphorylation and cyclin A expression, key events for progression into the S phase. nih.gov

Similarly, in anaplastic thyroid cancer cells, PMA induces a strong antiproliferative effect by increasing the fraction of cells in the G1 phase of the cell cycle. nih.gov This is accompanied by a significant increase in the levels of the cell cycle regulators p21 and p27. nih.gov The levels of cyclin D3, cyclin-dependent kinase 4 (cdk4), and cdk6 were observed to decrease, along with a reduction in the phosphorylation of the Rb-protein. nih.gov The role of PKCδ was again highlighted, as its silencing attenuated the antiproliferative effects of PMA and prevented the upregulation of p21 and p27. nih.gov

In human monocytic leukemia THP-1 cells, PMA-induced growth inhibition is also characterized by an arrest in the G1-phase. nih.gov This process is associated with the upregulation of both p21 mRNA and protein. nih.gov Interestingly, this upregulation of p21 occurs independently of p53 activity, as these cells lack a functional p53. nih.gov The activation of the p21 promoter by PMA is driven by the specific protein 1 (Sp1) transcription factor. nih.gov

Table 1: Effects of this compound on Cell Cycle Regulators

| Cell Line | Effect of PMA | Key Mediators |

|---|---|---|

| Lung Adenocarcinoma | G1 Phase Arrest, p21 Upregulation | PKCδ |

| Anaplastic Thyroid Cancer | G1 Phase Arrest, p21 & p27 Upregulation | PKCδ |

| Human Monocytic Leukemia (THP-1) | G1 Phase Arrest, p21 Upregulation | Sp1, PKC |

Mechanisms of Growth Inhibition

The growth inhibitory effects of this compound are multifaceted and involve complex signaling pathways. A key mechanism is the modulation of cell cycle regulators, as detailed in the previous section, leading to cell cycle arrest. nih.gov

In human monocytic THP-1 cells, the PMA-induced growth inhibition is initiated by the cellular generation of reactive oxygen species (ROS). nih.gov This is part of a complex mechanism that leads to the modulation of several cell cycle regulators. nih.gov The upregulation of p21, a critical event in this process, is mediated through a PKC-dependent signaling pathway that involves the activation of MAP kinase. nih.gov

In anaplastic thyroid cancer cells, PMA's inhibition of proliferation is linked to its influence on the PKC-MAP kinase/Akt and FOXO signaling pathways. nih.gov Prolonged stimulation with PMA leads to a decrease in the phosphorylation of both MAP kinase and Akt. nih.gov

Furthermore, PMA is recognized as a potent tumor promoter, and its toxic effects can contribute to growth inhibition through mechanisms that can lead to cell death. nih.govmdpi.com In immortalized human keratinocyte (HaCaT) cells, PMA treatment leads to a drop in cell survivability at 24 hours. nih.gov

Apoptosis and Cell Death Pathways

Extrinsic and Intrinsic Apoptotic Pathways

This compound can play a role in the induction of apoptosis, a form of programmed cell death, by influencing both the extrinsic and intrinsic pathways. The intrinsic pathway is triggered by intracellular stress and involves the mitochondria, while the extrinsic pathway is initiated by extracellular ligands binding to death receptors on the cell surface. portlandpress.comnih.govassaygenie.com

In a study on human myeloid leukemia cells (U937 and HL-60), co-exposure to PMA and the cyclin-dependent kinase inhibitor flavopiridol (B1662207) synergistically induced apoptosis. nih.gov The initial events in this process, such as cytochrome c release and caspase-3 activation, occurred rapidly, implicating the mitochondria-dependent intrinsic pathway in the initial induction of apoptosis. nih.gov However, later events included caspase-8 activation and Bid cleavage, which are characteristic of the extrinsic pathway. nih.gov This suggests a sequential activation, where the intrinsic pathway is triggered first, followed by the engagement of the extrinsic pathway. nih.gov The involvement of the extrinsic pathway was further supported by the observation that the co-administration of PMA and flavopiridol led to a substantial increase in the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key ligand for death receptors. nih.gov

Role of Anti-apoptotic Molecules (e.g., Bcl2, FLIP, MCL1)

Anti-apoptotic molecules, such as those belonging to the B-cell lymphoma 2 (Bcl-2) family, play a crucial role in regulating cell survival by preventing the activation of apoptotic pathways. nih.govnih.gov this compound can influence the expression and function of these molecules.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. nih.gov Its expression was first identified as being induced by PMA in a human myeloid leukemia cell line. nih.gov Mcl-1 functions to protect cells from apoptosis under various conditions. nih.gov The survival of certain immune cell populations can be dependent on the collective levels of multiple anti-apoptotic proteins, including Bcl-2 and Mcl-1. nih.gov

In some contexts, the induction of pro-apoptotic proteins that inhibit Bcl-2 family members is a mechanism for triggering cell death. For instance, the Phorbol-12-myristate-13-acetate-induced protein 1 (NOXA) is an inhibitor of anti-apoptotic proteins like Bcl-2, thereby promoting the mitochondria-mediated apoptotic pathway. mdpi.com

Autophagy

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. It can have both pro-survival and pro-death roles depending on the cellular context. This compound has been demonstrated to induce autophagy in various cell lines. nih.govnih.gov

In HL-60 human acute myeloid leukemia cells, PMA triggers differentiation into macrophage-like cells, a process that is accompanied by the induction of autophagy. nih.gov This is evidenced by an increase in intracellular acidification, the accumulation of the autophagosome marker LC3-II, and an increase in autophagic flux. nih.gov The signaling pathway for PMA-induced autophagy in these cells involves the stimulation of MAP kinases (ERK and JNK) in a PKC-dependent manner. nih.gov PMA also leads to the nuclear translocation of autophagy transcription factors TFEB, FOXO1, and FOXO3, and the increased expression of several autophagy-related (ATG) genes. nih.govresearchgate.net

Similarly, in SH-SY5Y neuroblastoma cells, PMA induces autophagy, as shown by the staining of acidic intracellular vesicles and analysis of autophagy-related proteins. researchgate.net In THP-1 monocytes, autophagy is activated during PMA-induced differentiation. nih.govresearchgate.net

Table 2: this compound and Autophagy Induction

| Cell Line | Evidence of Autophagy | Signaling Pathway |

|---|---|---|

| HL-60 Human Acute Myeloid Leukemia | Increased LC3-II, increased autophagic flux | PKC-dependent ERK/JNK activation |

| SH-SY5Y Neuroblastoma | Staining of acidic vesicles, altered autophagy protein levels | Not specified |

| THP-1 Monocytes | Autophagy activation during differentiation | Not specified |

Inflammatory Responses

This compound is well-documented as a potent pro-inflammatory agent. nih.govmdpi.com It can stimulate a variety of biological effects that are characteristic of an inflammatory response. frontiersin.org

In immortalized human keratinocyte (HaCaT) cells, PMA treatment causes a massive inflammatory rush. nih.gov This is associated with a dose-dependent elevation of pro-inflammatory cytokines. nih.gov Furthermore, PMA treatment triggers the upregulation of the MAP kinase pathway and activates inflammation through an NF-κB-mediated pathway. nih.gov

PMA is also used to induce the differentiation of monocytic cell lines, such as THP-1, into macrophages, which are key cells in the inflammatory process. nih.govjst.go.jp The differentiation process itself can alter the cellular response to inflammatory stimuli. nih.gov For example, PMA stimulation of leukocytes can modulate the expression of adhesion molecules that are integral to cell migration and activation during inflammation. researchgate.net Specifically, in both monocytes and neutrophils, PMA causes a decrease in the cell surface expression of CD62-L and an increase in the expression of CD11b. researchgate.net

The activation of protein kinase C (PKC) by PMA is a central event in its inflammatory effects. frontiersin.org This activation can lead to the release of cytokines and proteases, contributing to tissue damage. mdpi.com

Modulation of Cytokine Production (e.g., IL-2, IL-6, IL-8, TNF)

This compound is a well-established inducer of cytokine production in various immune cells. thermofisher.com By activating protein kinase C, PMA triggers signaling cascades that lead to the transcription and secretion of a variety of pro-inflammatory cytokines.

Research has demonstrated that PMA, often used in conjunction with a calcium ionophore like ionomycin, effectively stimulates immune cells to produce cytokines. thermofisher.com This combined stimulation provides a robust method for inducing immune cell activity and is a standard protocol for studying cytokine production in vitro. thermofisher.com

The expression of several key cytokines is significantly upregulated following PMA stimulation. For instance, studies have shown increased messenger RNA (mRNA) expression of Interleukin-1 beta (IL-1β) and Interleukin-8 (IL-8) in THP-1 cells upon exposure to PMA. researchgate.net Similarly, Tumor Necrosis Factor-alpha (TNF-α) and Macrophage Inflammatory Protein-1 beta (MIP-1β) expressions are also slightly increased. researchgate.net In other experimental setups, PMA has been shown to induce the release of IL-8 and TNF-α from differentiated THP-1 cells. researchgate.net

In peripheral blood mononuclear cells (PBMCs), stimulation with PMA/ionomycin has been observed to increase the number of cells secreting IL-2 and IL-8. elifesciences.org However, the same stimulation can lead to a decrease in the frequency of cells secreting IL-6 and TNF-α. elifesciences.org The effects of PMA can also be synergistic with other stimuli. For example, in HIV-infected patients, while phytohaemagglutinin (PHA) alone resulted in low or undetectable levels of IL-2, the addition of PMA significantly increased IL-2 production. nih.gov

The table below summarizes the effect of PMA on the production of various cytokines in different cell types.

| Cell Type | Cytokine | Effect of PMA Stimulation | Reference(s) |

| THP-1 cells | IL-1β, IL-8 | Highly activated mRNA expression | researchgate.net |

| THP-1 cells | TNF-α, MIP-1β | Slightly increased mRNA expression | researchgate.net |

| Differentiated THP-1 cells | IL-8, TNF-α | Increased release | researchgate.net |

| PBMCs | IL-2, IL-8 | Increased number of secreting cells | elifesciences.org |

| PBMCs | IL-6, TNF-α | Decreased frequency of secreting cells | elifesciences.org |

| T-cells (HIV-infected patients) | IL-2 | Significantly increased production (with PHA) | nih.gov |

Leukocyte-Endothelial Interactions and Adhesion Molecules (CD11b, CD62-L)

PMA plays a crucial role in modulating the interactions between leukocytes and the vascular endothelium by altering the expression of cell surface adhesion molecules. journalijbcrr.com These molecules are integral to the leukocyte adhesion cascade, which includes cell migration, rolling, and firm adhesion. journalijbcrr.com

Stimulation of leukocytes with PMA leads to a distinct change in the expression profile of key adhesion molecules. Specifically, PMA induces an increase in the cell surface expression of CD11b (also known as Mac-1 or CR3) and a concurrent decrease in the expression of CD62-L (L-selectin). journalijbcrr.com This pattern of expression is observed in both neutrophils and monocytes. journalijbcrr.com The upregulation of CD11b, an integrin, promotes firm adhesion of leukocytes to the endothelium, while the shedding of L-selectin is a characteristic feature of leukocyte activation. journalijbcrr.comnih.gov

The effect of PMA on CD11b expression can be complex. While strong stimulation with PMA leads to an initial upregulation of CD11b surface expression, it can be followed by a time-dependent loss of this receptor due to proteolytic degradation of its N-terminal region. nih.gov This degradation is mediated by a cell-associated serine proteinase. nih.gov

The table below details the changes in adhesion molecule expression on different leukocyte populations following PMA stimulation.

| Leukocyte Type | Adhesion Molecule | Effect of PMA Stimulation | Reference(s) |

| Neutrophils | CD11b | Increased cell surface expression | journalijbcrr.com |

| Neutrophils | CD62-L | Decreased cell surface expression | journalijbcrr.com |

| Monocytes | CD11b | Increased cell surface expression | journalijbcrr.com |

| Monocytes | CD62-L | Decreased cell surface expression | journalijbcrr.com |

| Polymorphonuclear leukocytes | CD11b | Initial upregulation followed by proteolytic degradation | nih.gov |

Neutrophil Extracellular Trap (NET) Formation

PMA is a potent and widely used inducer of Neutrophil Extracellular Trap (NET) formation, a process termed NETosis. frontiersin.org NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. frontiersin.orgmdpi.com

The induction of NETosis by PMA is a classic example of NOX-dependent NET formation. nih.gov Upon entering the cytosol, PMA activates protein kinase C, which in turn activates NADPH oxidase to produce reactive oxygen species (ROS). nih.govresearchgate.net These ROS are crucial for the subsequent steps, including the destruction of the nuclear envelope and the decondensation of chromatin. frontiersin.orgnih.gov The signaling pathway involving Ras-Raf-ERK has been identified as a critical component in PMA-induced NET formation. mdpi.comnih.gov

The process of PMA-induced NETosis involves significant morphological changes in the neutrophil. These include cell flattening and adherence, vacuolization, and intracellular chromatin decondensation. researchgate.net The chromatin volume can increase approximately 6–8 fold compared to control cells. nih.gov While PMA is a reliable inducer of NETs, it's noteworthy that not all neutrophils in a population may undergo NET formation even at high concentrations of PMA. nih.gov Furthermore, hypoxic conditions have been shown to suppress PMA-induced NET release. nih.gov

Modulation of Drug Resistance (e.g., Multidrug Resistance in Cancer)

Phorbol esters, including PMA, have been shown to modulate drug resistance in cancer cells, particularly multidrug resistance (MDR). nih.govnih.gov MDR is a significant challenge in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and functionally unrelated anticancer drugs. frontiersin.org

The mechanism by which phorbol esters induce MDR is linked to the activation of protein kinase C (PKC). nih.govnih.gov Studies have found that multidrug-resistant cancer cell lines have significantly higher PKC activity compared to their drug-sensitive counterparts. nih.gov Exposure of drug-sensitive cancer cells to phorbol esters leads to an increase in PKC activity and the induction of a drug-resistant phenotype. nih.govnih.gov

This increased resistance is associated with a decreased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) and vincristine, suggesting an effect on drug transport mechanisms. nih.govnih.gov Specifically, the activation of the PKC pathway by PMA can induce the expression and activity of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. karger.comresearchgate.net This leads to a decrease in intracellular drug levels and enhanced drug resistance. karger.comresearchgate.net

The table below summarizes the key findings related to PMA-induced multidrug resistance.

| Cell Line | Key Finding | Mechanism | Reference(s) |

| Human breast cancer cells | Phorbol esters induce a drug-resistance phenotype. | Increased protein kinase C activity, decreased intracellular drug accumulation. | nih.govnih.gov |

| Adriamycin-resistant K562/ADM cells | PMA strengthens multidrug resistance. | Induction of P-glycoprotein expression and activity, leading to decreased intracellular adriamycin levels. | karger.comresearchgate.net |

Neural Function and Plasticity (e.g., Long-Term Potentiation)

PMA has been shown to influence neural function and synaptic plasticity, particularly the process of long-term potentiation (LTP). nih.gov LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a major cellular mechanism underlying learning and memory. wikipedia.org

The role of protein kinase C (PKC) is crucial in the induction of LTP. nih.gov As a potent activator of PKC, PMA has been used to investigate the involvement of this enzyme in synaptic plasticity. Research has shown that PMA enhances LTP in the hippocampus. nih.gov

Specifically, the activation of novel PKC isoforms, δ and ε, by PMA contributes to this enhancement of LTP. nih.gov This effect is dependent on the activity of N-methyl-D-aspartate receptors (NMDARs), which are critical for the induction of many forms of LTP in the hippocampus. nih.gov The activation of PKC by PMA can also lead to the activation of the extracellular signal-regulated kinase (ERK) and promote the formation of new dendritic spines in cultured hippocampal neurons, further highlighting its role in structural and functional synaptic plasticity. nih.gov

Structure Activity Relationship Studies

Phorbol (B1677699) Ester Structural Determinants for Biological Activity

The remarkable biological activity of phorbol esters like Phorbol-12-monomyristate is not arbitrary but is dictated by a precise arrangement of functional groups on the tetracyclic tigliane (B1223011) core. Extensive research has elucidated several key structural features that are indispensable for their potent effects.

A critical aspect is the presence of a long-chain fatty acid esterified at the C-12 or C-13 position of the phorbol backbone. The lipophilicity imparted by this acyl chain is crucial for the molecule's ability to intercalate into the cell membrane, a prerequisite for its interaction with its primary cellular target, Protein Kinase C (PKC). However, the relationship between lipophilicity and activity is not linear; derivatives with excessively long or short acyl chains often exhibit reduced potency. This suggests an optimal range of lipophilicity is required for effective biological activity.

Furthermore, specific hydroxyl groups on the phorbol ring system are vital for activity. Notably, the hydroxyl groups at the C-4, C-9, and C-20 positions are considered essential components of the pharmacophore. These hydrophilic groups are believed to engage in critical hydrogen bonding interactions with the C1 domain of PKC. The parent compound, unesterified phorbol, is biologically inactive, underscoring the necessity of the ester functionalities.

Systematic modifications of the PMA molecule have consistently demonstrated that alterations to these key functional groups lead to a significant reduction or complete loss of biological activity. For instance, the inactivity of 4α-phorbol esters, stereoisomers of the active 4β-phorbols, highlights the strict stereochemical requirements for receptor binding and activation.

Table 1: Key Structural Features of Phorbol Esters for Biological Activity

| Structural Feature | Importance for Biological Activity | Rationale |

| Esterification at C-12 and/or C-13 | Essential | The acyl chain provides the necessary lipophilicity for membrane insertion and interaction with PKC. |

| Optimal Acyl Chain Length | Crucial | An intermediate chain length is most effective for tumor promotion and other biological responses. |

| C-4, C-9, and C-20 Hydroxyl Groups | Essential | These groups are involved in critical hydrogen bonding interactions with the PKC C1 domain. |

| 4β Stereochemistry | Essential | The specific spatial arrangement of the functional groups is necessary for high-affinity binding to the receptor. |

| Unesterified Phorbol | Inactive | Lacks the required lipophilic character to interact effectively with the cell membrane and PKC. |

Comparative Analysis with Other Phorbol Derivatives (e.g., PMA vs. 12-deoxyphorbol derivatives)

The diverse biological responses elicited by phorbol esters can be further understood by comparing the activity of PMA with that of its structural analogs, particularly the 12-deoxyphorbol derivatives. These compounds, which lack the hydroxyl group at the C-12 position, often exhibit distinct biological profiles.

While some 12-deoxyphorbol derivatives can still bind to and activate PKC, they often do so with significantly lower potency compared to PMA. In some instances, these derivatives act as partial agonists or even functional antagonists of PMA-induced cellular responses. For example, prostratin (B1679730) (12-deoxyphorbol 13-acetate) is a non-tumor-promoting 12-deoxyphorbol derivative that can inhibit some of the effects of PMA, such as hyperplasia.

This difference in activity is attributed to the absence of the C-12 hydroxyl group, which alters the molecule's interaction with the C1 domain of PKC. The C-12 substituent plays a role in the proper orientation of the phorbol ester within the binding pocket, and its absence can lead to a less stable or less effective interaction, resulting in a modified downstream signaling cascade.

Table 2: Comparative Biological Activities of PMA and 12-Deoxyphorbol Derivatives

| Compound | Key Structural Difference from PMA | Typical Biological Activity Profile |

| Phorbol-12-myristate-13-acetate (PMA) | Standard phorbol ester structure | Potent tumor promoter, strong inflammatory agent, induces a wide range of cellular responses. |

| Prostratin (12-deoxyphorbol 13-acetate) | Lacks C-12 hydroxyl group | Non-tumor promoting, can antagonize some PMA-induced effects, activates PKC. |

| 12-Deoxyphorbol-13-phenylacetate (dPP) | Lacks C-12 hydroxyl group, has a phenylacetate (B1230308) at C-13 | Non-promoting, can inhibit PMA-induced biological responses. |

Correlation with Protein Kinase C Activation and Cellular Effects

The vast majority of the biological effects of this compound and related phorbol esters are mediated through their high-affinity binding to and activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Phorbol esters act as potent analogs of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. The structural similarity between phorbol esters and DAG allows them to bind to the C1 domain of PKC. This binding event induces a conformational change in the enzyme, leading to its translocation from the cytosol to the cell membrane and its subsequent activation.

The specific nature of the ester side chains on the phorbol backbone influences the dynamics of PKC activation. For instance, the lipophilicity of the acyl chains affects the subcellular localization of activated PKC. More lipophilic phorbol esters, like PMA, tend to induce a more sustained translocation of PKC to the plasma membrane. In contrast, more hydrophilic derivatives may lead to a more transient or different pattern of subcellular localization, which in turn can influence the specific downstream signaling pathways that are activated.

The sustained activation of PKC by phorbol esters, which are not readily metabolized like DAG, leads to a prolonged and often aberrant signaling cascade. This persistent activation is a key factor in the tumor-promoting activity of compounds like PMA. The activated PKC phosphorylates a wide array of substrate proteins, leading to the diverse and potent cellular effects observed, ranging from changes in gene expression and cell morphology to the induction of inflammatory responses. The correlation between the ability of a phorbol ester to activate PKC and its potency in inducing cellular effects is generally strong, although exceptions exist, suggesting the involvement of other potential cellular targets.

Table 3: Correlation of Phorbol Ester Structure with PKC Activation and Cellular Effects

| Phorbol Ester Derivative | Relative Lipophilicity | PKC Activation Profile | Common Cellular Effects |

| Phorbol-12,13-dibutyrate (PDBu) | Lower | Less sustained membrane translocation | Potent PKC activator, but often less potent than PMA in long-term cellular assays. |

| Phorbol-12-myristate-13-acetate (PMA) | High | Sustained translocation to the plasma membrane | Potent and persistent PKC activation, strong tumor promoter, induces a broad spectrum of cellular responses. |

| 12-Deoxyphorbol Derivatives | Variable | Often weaker or partial PKC activation | Can exhibit a different spectrum of cellular effects, sometimes antagonistic to PMA. |

Experimental Models and Methodologies in Phorbol 12 Monomyristate Research

In Vitro Cell Line Models

The selection of an appropriate cell line is paramount in PMA research, as the cellular response is highly dependent on the specific lineage and its inherent signaling networks. Researchers utilize a variety of well-characterized human and murine cell lines to model physiological and pathological processes.

THP-1 Cells (Monocyte-to-Macrophage Differentiation Model)

The human monocytic leukemia cell line, THP-1, is a cornerstone model for studying the differentiation of monocytes into macrophages. Treatment with PMA induces a dramatic phenotypic and functional transformation in these cells, providing a reliable and reproducible system to investigate the molecular underpinnings of macrophage biology and their role in the immune response.

Upon exposure to PMA, THP-1 cells, which typically grow in suspension, become adherent and adopt a morphology characteristic of mature macrophages. This differentiation is accompanied by significant changes in gene and protein expression. For instance, the expression of the cell surface marker CD11b is markedly upregulated, serving as a reliable indicator of successful differentiation.

Studies have shown that varying the concentration and duration of PMA treatment can influence the resulting macrophage phenotype. This allows researchers to model different macrophage activation states and study their roles in inflammatory processes and host defense. The PMA-differentiated THP-1 model is widely used to investigate phagocytosis, cytokine production, and the cellular response to pathogens.

Table 1: Research Findings in THP-1 Cells Treated with Phorbol-12-monomyristate

| Research Focus | Key Findings |

|---|---|

| Macrophage Differentiation | PMA induces a robust differentiation of THP-1 monocytes into adherent, macrophage-like cells. |

| Gene Expression | Upregulation of macrophage-specific markers, including CD11b. |

| Phenotypic Changes | Altered cell morphology from suspension to adherent, with an increase in cytoplasm-to-nucleus ratio. |

| Functional Changes | Enhanced phagocytic capacity and production of inflammatory cytokines. |

Jurkat Cells (T-cell Activation, HIV-1 Latency)

The Jurkat cell line, derived from a human T-cell leukemia, is an invaluable tool for studying T-cell signaling and the mechanisms of HIV-1 latency and reactivation. PMA, often in combination with a calcium ionophore like ionomycin (B1663694), is a standard method to mimic T-cell receptor (TCR) activation and induce a potent cellular response.

This co-stimulation triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These factors, in turn, drive the expression of genes crucial for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2).

In the context of HIV-1 research, Jurkat cells latently infected with the virus are a key model for the "shock and kill" strategy aimed at eradicating the viral reservoir. PMA is used as a latency-reversing agent (LRA) to "shock" the latent provirus out of its dormant state, leading to viral gene expression and production. This makes the infected cells visible to the immune system for subsequent elimination or "killing."

Table 2: Research Findings in Jurkat Cells Treated with this compound

| Research Focus | Key Findings |

|---|---|

| T-cell Activation | In combination with ionomycin, PMA potently activates Jurkat T-cells, leading to cytokine production. |

| HIV-1 Latency | PMA acts as a latency-reversing agent, reactivating latent HIV-1 provirus. |

| Signal Transduction | Activates key signaling pathways involving protein kinase C, leading to the activation of NF-κB and AP-1. |

Cancer Cell Lines (e.g., NSCLC, MCF-7, U937, HL-60, K562/ADM, C4-2, HM3)

PMA is extensively used in cancer research to probe the signaling pathways that regulate cell growth, differentiation, and apoptosis in various cancer cell lines. The effects of PMA can be highly context-dependent, leading to either tumor promotion or suppression depending on the specific cancer type and its genetic background.

Non-Small Cell Lung Cancer (NSCLC): In some NSCLC cell lines, PMA has been shown to induce growth arrest and promote differentiation, suggesting a potential anti-tumor effect. It can influence the expression of differentiation markers and alter cellular morphology.

MCF-7 (Breast Cancer): In the estrogen receptor-positive MCF-7 breast cancer cell line, PMA can induce a more aggressive, fibroblast-like phenotype and modulate the expression of a large number of genes, including those involved in cell cycle regulation and proteolysis. cytion.com

U937 and HL-60 (Leukemia): Similar to THP-1 cells, the U937 and HL-60 human leukemia cell lines are used as models for monocyte/macrophage differentiation in response to PMA. cellosaurus.orgnih.gov This allows for the study of hematopoietic differentiation and the effects of PMA on leukemic cell fate.

K562/ADM (Adriamycin-Resistant Chronic Myeloid Leukemia): In this multidrug-resistant cell line, PMA has been found to increase the expression and activity of P-glycoprotein, a drug efflux pump, thereby enhancing drug resistance. cncb.ac.cncytion.com

C4-2 (Prostate Cancer): In the C4-2 prostate cancer cell line, PMA can induce apoptotic cell death, a process that has been shown to be dependent on specific PKC isozymes, particularly PKC δ.

HM3 (Colon Cancer): PMA treatment of the HM3 colon cancer cell line has been shown to alter the expression of mucin genes and increase the invasive and motile properties of the cells. cellosaurus.org

Table 3: Research Findings in Various Cancer Cell Lines Treated with this compound

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| NSCLC | Non-Small Cell Lung Cancer | Can induce growth arrest and differentiation. |

| MCF-7 | Breast Cancer | Modulates gene expression, can induce a more aggressive phenotype. cytion.com |

| U937 | Histiocytic Lymphoma | Induces differentiation into macrophage-like cells. cellosaurus.org |

| HL-60 | Promyelocytic Leukemia | Promotes differentiation towards a macrophage-like lineage. nih.gov |

| K562/ADM | Chronic Myeloid Leukemia (Adriamycin-Resistant) | Increases P-glycoprotein expression and enhances drug resistance. cncb.ac.cncytion.com |

| C4-2 | Prostate Cancer | Induces apoptosis in a PKC δ-dependent manner. |

| HM3 | Colon Cancer | Alters mucin gene expression and increases cell invasion and motility. cellosaurus.org |

Other Cell Lines (e.g., BEAS-2B, HaCaT, MC3T3-E1, HMC-1, NIH-3T3, COS-7)

Beyond the more common models, PMA is also utilized in a variety of other cell lines to study specific cellular processes.

BEAS-2B (Bronchial Epithelial Cells): This immortalized human bronchial epithelial cell line is a model for studying the effects of various agents on the respiratory system. While specific data on PMA's effects are limited, it is used as a tool to investigate signaling pathways in these cells.

HaCaT (Keratinocytes): The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is used in dermatological research. PMA-treated HaCaT cells have been shown to express molecules that can play a costimulatory role in T-cell activation.

MC3T3-E1 (Osteoblasts): These murine pre-osteoblastic cells are a model for studying bone formation. Although less common than other inducers, PMA can be used to investigate signaling pathways involved in osteoblast differentiation.

HMC-1 (Mast Cells): The HMC-1 human mast cell line is used to study mast cell biology and their role in allergic and inflammatory responses. PMA, often in combination with a calcium ionophore, is used to activate these cells and stimulate the release of inflammatory mediators.

NIH-3T3 (Fibroblasts): This mouse embryonic fibroblast cell line is a classic model for studying cell proliferation, transformation, and signal transduction. PMA has been shown to induce neoplastic transformation in NIH-3T3 cells under specific culture conditions.

COS-7 (Kidney Fibroblasts): Derived from monkey kidney tissue, COS-7 cells are widely used in transfection studies. In these cells, PMA has been shown to induce the expression of the translocator protein (Tspo) gene through a PKCε-mediated pathway.

Table 4: Research Findings in Other Cell Lines Treated with this compound

| Cell Line | Cell Type | Key Findings |

|---|---|---|

| BEAS-2B | Bronchial Epithelial | Used to study signaling pathways in respiratory cells. |

| HaCaT | Keratinocyte | PMA-treated cells can costimulate T-cell activation. |

| MC3T3-E1 | Osteoblast | Can be used to investigate signaling in osteoblast differentiation. |

| HMC-1 | Mast Cell | Activation with PMA can stimulate the release of inflammatory mediators. |

| NIH-3T3 | Fibroblast | Can induce neoplastic transformation under specific conditions. |

| COS-7 | Kidney Fibroblast | Induces Tspo gene expression via a PKCε-dependent mechanism. |

Biochemical and Molecular Techniques

To dissect the mechanisms of action of PMA, a variety of biochemical and molecular techniques are employed. These methods allow for the detailed analysis of the signaling cascades initiated by PMA, with a primary focus on the activation of Protein Kinase C.

Protein Kinase C Activity Assays

Given that PMA is a direct and potent activator of most PKC isozymes, assays to measure PKC activity are central to research involving this compound. These assays are designed to quantify the phosphotransferase activity of PKC, which is the transfer of a phosphate (B84403) group from ATP to a substrate protein or peptide.

One common method is the in vitro kinase assay . This technique typically involves immunoprecipitating the PKC isozyme of interest from cell lysates and then incubating it with a specific substrate peptide and radiolabeled ATP (γ-³²P-ATP). The incorporation of the radioactive phosphate into the substrate is then measured, providing a direct readout of the enzyme's activity.

Another widely used technique is Western blotting . This method can be used to indirectly assess PKC activation by detecting the phosphorylation of known PKC substrates. Antibodies that specifically recognize the phosphorylated forms of these substrates are used to probe protein lysates from cells treated with PMA. An increase in the phosphorylated form of the substrate indicates activation of the upstream PKC pathway. Furthermore, Western blotting can be used to observe the translocation of PKC isozymes from the cytosol to the cell membrane upon activation by PMA, which is a hallmark of their activation.

Table 5: Common Techniques for Measuring Protein Kinase C Activity

| Technique | Principle |

|---|---|

| In Vitro Kinase Assay | Measures the transfer of a radiolabeled phosphate group from ATP to a PKC substrate by immunoprecipitated enzyme. |

| Western Blotting | Detects the phosphorylation of specific PKC substrates using phospho-specific antibodies or the translocation of PKC to the membrane. |

Protein Expression Analysis (e.g., Western Blotting, Immunoblot Analysis)

Western blotting and immunoblot analysis are fundamental techniques used to detect and quantify specific proteins in cells treated with this compound. These methods are crucial for validating the effects of PMA on specific signaling pathways by measuring changes in the expression levels or post-translational modifications (like phosphorylation) of key proteins.

In studies involving PMA-induced cellular differentiation or signaling, researchers extract total proteins from cell lysates. These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific to the target protein, followed by secondary antibodies that enable detection.

For instance, in the context of PMA-induced osteoblast differentiation, western blotting has been used to detect changes in Protein Kinase C alpha (PKCα) and the phosphorylation of its downstream target, Marcks (p-Marcks), confirming the activation of the PKC pathway. nih.gov Similarly, when studying the differentiation of THP-1 monocytes into macrophages, immunoblotting confirms the expression of inflammasome components like NLRP3, ASC, pro-caspase-1, and pro-IL-1β. frontiersin.org This technique is also used to verify the upregulation of P-glycoprotein (P-gp) in multidrug-resistant cancer cells following PMA treatment. nih.gov

| Protein Target | Cell Type/Model | Observed Effect of PMA | Research Focus |

|---|---|---|---|

| PKCα | MC3T3-E1 osteoblasts | Activation confirmed | Signal transduction in osteoblasts nih.gov |

| Phosphorylated Marcks (p-Marcks) | MC3T3-E1 osteoblasts | Increased phosphorylation | PKC pathway activation nih.gov |

| NLRP3 Inflammasome Components | THP-1 macrophages | Expression levels detected | Inflammasome activation frontiersin.org |

| P-glycoprotein (P-gp) | K562/ADM cancer cells | Significantly induced expression | Multidrug resistance nih.gov |

| Cyclin D1, CDK2, Phospho Rb | LS174 colon cancer cells | Decreased expression | Cell cycle regulation mdpi.com |

Gene Expression Analysis (e.g., RT-PCR, qRT-PCR, Northern Blot, Slot Blot, RNA Sequencing)

Gene expression analysis is critical for understanding how this compound alters cellular function at the transcriptional level. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR) are commonly used to measure the messenger RNA (mRNA) levels of specific genes.

These methods involve extracting total RNA from cells, converting it to complementary DNA (cDNA), and then amplifying specific gene sequences. By measuring the amount of amplified product, researchers can determine the relative abundance of a specific mRNA, indicating whether PMA upregulates or downregulates the gene's expression.